molecular formula C10H8O3S.H3N<br>C10H11NO3S B12755910 Ammonium naphthalene-1-sulphonate CAS No. 37087-00-6

Ammonium naphthalene-1-sulphonate

Cat. No.: B12755910
CAS No.: 37087-00-6
M. Wt: 225.27 g/mol
InChI Key: FWDSBAGKRBHRJH-UHFFFAOYSA-N
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Description

Ammonium naphthalenesulfonate is a chemical compound that belongs to the class of organic compounds known as naphthalenesulfonates. These compounds are characterized by the presence of a naphthalene moiety that carries a sulfonic acid group. Ammonium naphthalenesulfonate is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium naphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with ammonium hydroxide. The reaction typically involves the following steps:

    Sulfonation: Naphthalene is treated with sulfuric acid or oleum to introduce the sulfonic acid group, forming naphthalenesulfonic acid.

    Neutralization: The resulting naphthalenesulfonic acid is then neutralized with ammonium hydroxide to produce ammonium naphthalenesulfonate.

Industrial Production Methods

In industrial settings, the production of ammonium naphthalenesulfonate often involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ammonium naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: It can be reduced to form naphthalenesulfonic acid derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Naphthalenesulfonic acid derivatives

    Substitution: Nitrated or halogenated naphthalenesulfonates

Scientific Research Applications

Ammonium naphthalenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: It serves as a fluorescent probe for studying protein structures and interactions.

    Medicine: It is used in the development of diagnostic assays and as a component in certain pharmaceutical formulations.

    Industry: It is employed as a dispersant in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium naphthalenesulfonate involves its ability to interact with various molecular targets through its sulfonic acid group. This interaction can lead to changes in the conformation and activity of proteins and other biomolecules. The compound’s fluorescent properties make it particularly useful for studying protein folding and aggregation.

Comparison with Similar Compounds

Similar Compounds

  • Sodium naphthalenesulfonate
  • Potassium naphthalenesulfonate
  • Calcium naphthalenesulfonate

Uniqueness

Ammonium naphthalenesulfonate is unique due to its specific ammonium ion, which can influence its solubility and reactivity compared to other naphthalenesulfonates. Its use as a fluorescent probe also sets it apart from similar compounds, making it valuable in biochemical and biophysical research.

Properties

CAS No.

37087-00-6

Molecular Formula

C10H8O3S.H3N
C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

azanium;naphthalene-1-sulfonate

InChI

InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3

InChI Key

FWDSBAGKRBHRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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